2,3,4-Trimethoxy-6-methylbenzoic acid
Description
Historical Context and Initial Academic Inquiries into Benzoic Acid Derivatives
The history of benzoic acid, the simplest aromatic carboxylic acid, dates back to the 16th century. wikipedia.orgchemeurope.com Early descriptions of its isolation through the dry distillation of gum benzoin (B196080) were recorded by figures such as Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596). wikipedia.orgchemeurope.com However, a formal determination of its chemical composition and structure was not achieved until 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comnewworldencyclopedia.org
A pivotal moment in the academic inquiry into benzoic acid derivatives was the discovery of their biological properties. In 1875, the scientist Salkowski identified the antifungal capabilities of benzoic acid, a finding that presaged its long-term use as a preservative. chemeurope.comnewworldencyclopedia.org Early industrial production methods involved the hydrolysis of benzotrichloride (B165768) or the oxidation of toluene (B28343). ymerdigital.com These foundational discoveries established benzoic acid and its derivatives as a crucial class of compounds, spurring further investigation into the synthesis and properties of more complex, substituted analogs. ymerdigital.comresearchgate.net
Significance of Trimethoxybenzoic Acid Frameworks in Contemporary Chemical and Biological Sciences
Within the large family of benzoic acid derivatives, molecules containing a trimethoxy-substituted benzene (B151609) ring have emerged as particularly significant in modern science. The trimethoxybenzoic acid scaffold is a key structural motif found in various pharmacologically active compounds and serves as a versatile intermediate in organic synthesis. geetauniversity.edu.inchemicalbook.com
For instance, the isomer 3,4,5-trimethoxybenzoic acid is a well-established precursor in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com Research has demonstrated that derivatives based on this framework possess a wide range of biological activities. Recent studies have explored trimethoxybenzoic acid derivatives as potential efflux pump inhibitors, a mechanism that could help circumvent antibiotic resistance in bacteria. nih.govresearchgate.net Other related structures, such as esters of 3,4,5-trihydroxybenzoic acid (gallic acid), have been investigated for their ability to inhibit platelet aggregation. globalresearchonline.net The recurring presence of the trimethoxybenzoyl moiety in biologically active molecules underscores its importance as a privileged scaffold in medicinal chemistry.
Current Research Trajectories and Identified Knowledge Gaps for 2,3,4-Trimethoxy-6-methylbenzoic Acid
Despite the extensive research into benzoic acid derivatives and the established importance of the trimethoxybenzoic acid framework, the specific compound This compound remains largely unexplored in scientific literature. Its existence is confirmed by its registration in chemical databases, such as its entry in PubChem with Compound Identification Number (CID) 13531415. nih.gov Furthermore, the related aldehyde, 2,3,4-trimethoxy-6-methylbenzaldehyde, has a reported crystal structure, suggesting the tetrasubstituted benzene ring is synthetically accessible. nih.gov
However, a detailed investigation reveals a significant knowledge gap, as there is a notable absence of published studies focusing on the synthesis, properties, or biological evaluation of this compound itself. Current research trajectories have instead concentrated on its various isomers. For example, synthetic routes for 2,3,4-trimethoxybenzoic acid have been developed, and other isomers like 2,4,6-trimethoxybenzoic acid are utilized as research chemicals. researchgate.netchemicalbook.com This disparity highlights that while the general structural class is of high interest, the specific substitution pattern of this compound has not yet been a subject of focused academic inquiry, leaving its chemical and biological profile uncharacterized.
The following tables present data on the synthesis and properties of related, more thoroughly studied isomers, further emphasizing the specific information that is currently lacking for this compound.
| Compound | Starting Material | Key Reaction Steps | Overall Yield | Reference |
|---|---|---|---|---|
| 2,3,4-Trimethoxybenzoic acid | Pyrogallic acid | Etherification, Bromination, Cyanation, Hydrolysis | 47.2% | researchgate.net |
| 2,4-dimethoxy-3,6-dimethylbenzoic acid | 2,4-dimethoxy-3,6-dimethyl benzoate | Hydrolysis with KOH | 80% | nih.gov |
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reported Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2,3,4-Trimethoxybenzoic acid | C10H12O5 | 212.20 | 99-102 | (Sigma-Aldrich) |
| 2,4,5-Trimethoxybenzoic acid | C10H12O5 | 212.20 | 143-145 | (Sigma-Aldrich) |
| 2,4,6-Trimethoxybenzoic acid | C10H12O5 | 212.20 | ~158 (dec.) | chemicalbook.com |
| 3,4,5-Trimethoxybenzoic acid | C10H12O5 | 212.20 | 170-172 | (Sigma-Aldrich) |
| 2,4,6-Trimethylbenzoic acid | C10H12O2 | 164.20 | 153-155 | chemicalbook.com |
| This compound | C11H14O5 | 226.23 | Data Not Available | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,3,4-trimethoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C11H14O5/c1-6-5-7(14-2)9(15-3)10(16-4)8(6)11(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
IINQNMKCOMHAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)OC)OC)OC |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 2,3,4 Trimethoxy 6 Methylbenzoic Acid and Its Derivatives
Convergent and Divergent Synthetic Routes to the Core 2,3,4-Trimethoxy-6-methylbenzoic Acid Skeleton
The construction of the highly substituted benzene (B151609) ring of this compound can be approached through various synthetic paradigms, each with its own merits in terms of efficiency and versatility.
Multi-step Organic Synthesis Approaches
Linear, multi-step syntheses are a common strategy for building complex molecules, where functional groups are introduced and manipulated in a sequential manner. A plausible route to the core trimethoxybenzoic acid skeleton, which can then be further functionalized, often starts from simple, commercially available precursors like pyrogallol (B1678534).
One documented synthesis of the related 2,3,4-trimethoxybenzoic acid begins with the methylation of pyrogallol, followed by a series of transformations including bromination, cyanation, and finally, hydrolysis of the nitrile to the carboxylic acid. google.comresearchgate.net A typical sequence involves:
Methylation: The hydroxyl groups of pyrogallol are converted to methoxy (B1213986) groups using a methylating agent such as dimethyl carbonate in the presence of a catalyst. google.comresearchgate.net
Bromination: The resulting 1,2,3-trimethoxybenzene (B147658) is then regioselectively brominated to introduce a bromine atom at a specific position on the aromatic ring.
Cyanation: The bromo-substituted compound undergoes a cyanation reaction, typically using a cyanide salt, to introduce a nitrile group. google.comresearchgate.net
Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. google.com
To achieve the target molecule, this compound, this general strategy would require modification, such as starting with a methylated pyrogallol derivative that already contains the methyl group at the desired position or introducing it at a later stage through a regioselective C-H functionalization or other methods.
Another approach involves the synthesis of 2-methoxy-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid. google.com This process includes a reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to a hydroxyl group, which is then methylated. google.com The final step is the hydrolysis of the ester to the carboxylic acid. google.com This highlights a modular approach where different substituents can be introduced and manipulated to build the desired substitution pattern.
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
| 1 | Hydrogenation | H₂, Pd/C or Pt/C, Methanol (B129727) | 2-amino-6-methylbenzoic acid |
| 2 | Diazotization, Hydrolysis, Esterification | Diazotization reagent, Methanol | 2-hydroxy-6-methyl benzoate |
| 3 | Methylation | Dimethyl sulfate, Base | 2-methoxy-6-methyl benzoate |
| 4 | Hydrolysis | Base, then Acid | 2-methoxy-6-methylbenzoic acid |
Application of Organometallic Reagents in Directed Synthesis
Organometallic reagents, particularly organolithium compounds, are powerful tools for the regioselective functionalization of aromatic rings through a process known as directed ortho-lithiation (DoM). In this strategy, a functional group on the aromatic ring directs the deprotonation of a specific ortho-position by an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting aryllithium species can then react with an electrophile, like carbon dioxide, to introduce a carboxylic acid group.
The methoxy groups in a substituted benzene ring can act as directing groups for ortho-lithiation. For the synthesis of this compound, a potential starting material would be 1,2,3-trimethoxy-5-methylbenzene. The methoxy groups would direct the lithiation to the adjacent positions. Subsequent quenching with carbon dioxide would then yield the desired carboxylic acid. The choice of the specific organolithium reagent and reaction conditions is crucial to control the regioselectivity of the lithiation, especially in a molecule with multiple directing groups.
Regioselective Functionalization Techniques for Aromatic Ring Modification
Achieving the desired substitution pattern on a polysubstituted benzene ring is a central challenge in organic synthesis. Regioselective functionalization techniques aim to introduce a new substituent at a specific position with high selectivity.
In the context of synthesizing this compound, regioselectivity is key at several stages. For instance, during the bromination of 1,2,3-trimethoxybenzene, the position of bromination is directed by the activating methoxy groups. Similarly, the introduction of the methyl group at the C-6 position would require a regioselective method. This could involve Friedel-Crafts alkylation of a suitable precursor, where the existing substituents direct the incoming methyl group. However, Friedel-Crafts reactions on highly activated rings can sometimes lead to mixtures of products, necessitating careful optimization of reaction conditions.
Modern techniques for regioselective C-H functionalization, often employing transition metal catalysis, offer more precise control over the site of bond formation. These methods can be used to introduce substituents at positions that are not easily accessible through classical electrophilic aromatic substitution reactions.
Derivatization of this compound
The carboxylic acid functional group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially new properties and applications.
Esterification and Amidation Reactions for Functional Group Interconversion
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Due to the presence of substituents in the ortho-positions (2-methoxy and 6-methyl), this compound is a sterically hindered carboxylic acid. This steric hindrance can make standard esterification methods, such as Fischer esterification, less efficient.
More robust methods are often required to overcome the steric hindrance. These can include the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.
Amidation: Similar to esterification, the formation of amides from this compound also requires activation of the carboxyl group. Standard peptide coupling reagents are effective for this transformation. The carboxylic acid is reacted with an amine in the presence of a coupling agent to form the corresponding amide. The synthesis of various hydroxybenzoic acid amides has been reported, highlighting the utility of this class of compounds. google.com
| Derivative | Reaction Type | Key Reagents |
| Esters | Esterification | Alcohol, Acid catalyst (for less hindered acids); or DCC/DMAP, Alcohol (for hindered acids) |
| Amides | Amidation | Amine, Coupling agents (e.g., EDC, HATU) |
Side-chain Modifications and Transformations
The substituents on the aromatic ring of this compound can also be subjected to chemical transformations.
Catalytic Hydrogenation: The aromatic ring of benzoic acid and its derivatives can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction is typically carried out under hydrogen pressure in the presence of a noble metal catalyst, such as rhodium on carbon (Rh/C). chemicalbook.com The hydrogenation of polysubstituted benzoic acids can lead to the formation of stereoisomers, and the stereochemical outcome can be influenced by the catalyst and reaction conditions. Such transformations are valuable for accessing non-aromatic, cyclic structures.
The presence of multiple substituents on the benzene ring can influence the rate and selectivity of the hydrogenation. Electron-donating groups, such as methoxy and methyl groups, generally increase the electron density of the aromatic ring, which can make it more challenging to hydrogenate compared to unsubstituted benzoic acid.
Incorporation into Complex Molecular Architectures (e.g., styrylbenzene derivatives, triazole scaffolds)
The this compound framework, and its close isomers, serve as versatile building blocks in the synthesis of more complex molecules with significant biological and material science applications. The substituted benzene ring is a common motif that can be elaborated into larger, pharmacologically active structures such as styrylbenzenes and triazoles.
Styrylbenzene Derivatives: Styrylbenzenes, which include compounds like resveratrol (B1683913) and combretastatin (B1194345) A-4, are known for their potent anticancer properties. The synthesis of analogs often involves incorporating substituted benzene rings. For instance, synthetic routes to (Z)-styrylbenzene derivatives have been developed using 3,4,5-trihydroxybenzoic acid as a starting material. This precursor is converted into a trimethoxyphenyl intermediate through a series of reactions including esterification, reduction, and bromination before being incorporated into the final styrylbenzene structure via a Knoevenagel or Wittig-type condensation. This general methodology demonstrates how a trimethoxy-substituted benzoic acid can be strategically modified to act as a key component in the construction of complex styrylbenzene architectures. The methoxy groups on the aromatic ring are often crucial for biological activity.
Triazole Scaffolds: Triazole heterocycles are prized in medicinal chemistry for their metabolic stability, ability to form hydrogen bonds, and their role as effective linkers between different pharmacophores. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for synthesizing 1,2,3-triazoles. nih.gov Substituted benzoic acids can be readily integrated into these structures. A common strategy involves functionalizing the benzoic acid with either an azide (B81097) or a terminal alkyne group. This modified building block can then be "clicked" with a complementary fragment to form a triazole-linked hybrid molecule. This modular approach allows for the creation of large libraries of compounds for drug discovery. For example, various 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized to explore their therapeutic potential. organic-chemistry.org The this compound moiety could be similarly functionalized and used to connect to other molecular fragments, leveraging the triazole ring as a stable and versatile linker. uwindsor.ca
Table 1: Representative Strategies for Incorporating Benzoic Acid Moieties into Complex Architectures
| Target Architecture | Synthetic Strategy | Key Reaction | Precursor from Benzoic Acid | Ref. |
|---|---|---|---|---|
| Styrylbenzenes | Knoevenagel Condensation | Condensation of an arylacetonitrile with an aromatic aldehyde | Arylacetonitrile (derived from the corresponding benzyl (B1604629) bromide) | chemicalbook.com |
| 1,2,3-Triazoles | Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition | Azido- or alkynyl-functionalized benzoic acid | nih.govpressbooks.pub |
| 1,2,4-Triazoles | Cyclocondensation | Reaction of amidrazones with carboxylic acid derivatives | Carboxylic acid or its activated form (e.g., acid chloride) | wikipedia.org |
Retrosynthetic Analysis and Pathway Design for this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. For a polysubstituted aromatic compound like this compound, the analysis must consider the regiochemical influence of the existing substituents on the introduction of subsequent groups.
A plausible retrosynthetic strategy for this target molecule would prioritize the introduction of the sterically hindered C6-methyl group and the C1-carboxyl group in key steps, working backward to a simpler, symmetrical starting material like pyrogallol.
Strategic Disconnection and Synthon Identification
The primary disconnections for this compound identify robust and high-yielding reactions for introducing the key functional groups onto the aromatic ring.
C6–CH₃ Bond Disconnection: The bond between the aromatic ring and the methyl group at the C6 position is a logical first disconnection. This position is ortho to the carboxylic acid group. A powerful strategy for achieving this transformation in the forward sense is Directed Ortho-Metalation (DoM). wikipedia.org The carboxylic acid group (as a carboxylate) can direct a strong base like sec-butyllithium (B1581126) to deprotonate the C6 position exclusively. nih.govorganic-chemistry.org This creates a nucleophilic aryl-lithium species which can then react with an electrophilic methyl source.
Disconnection: C(aryl)–CH₃
Synthon: Anion at C6 of 2,3,4-trimethoxybenzoic acid.
Synthetic Equivalent: 2,3,4-trimethoxybenzoic acid treated with s-BuLi/TMEDA, followed by reaction with CH₃I.
C1–COOH Bond Disconnection: The next disconnection targets the carboxylic acid group on the precursor, 2,3,4-trimethoxybenzoic acid. A common and effective method for introducing a carboxyl group is through the hydrolysis of a nitrile. The nitrile itself can be formed from an aryl bromide. researchgate.net
Disconnection: C(aryl)–COOH (via Functional Group Interconversion, FGI)
Synthon: Cation at C1 of a trimethoxybenzene ring.
Synthetic Equivalent: 2,3,4-trimethoxybenzonitrile, which is hydrolyzed. This nitrile can be prepared from 4-bromo-1,2,3-trimethoxybenzene using copper(I) cyanide. researchgate.net
C4–Br Bond Disconnection: The precursor 4-bromo-1,2,3-trimethoxybenzene can be simplified by disconnecting the C-Br bond. This suggests an electrophilic aromatic substitution (bromination) on 1,2,3-trimethoxybenzene. The methoxy groups are ortho, para-directing, and the C4 position is electronically favored for substitution.
Disconnection: C(aryl)–Br
Synthon: 1,2,3-trimethoxybenzene and an electrophilic bromine source (Br⁺).
Synthetic Equivalent: Reaction of 1,2,3-trimethoxybenzene with N-Bromosuccinimide (NBS). researchgate.netgoogle.com
C–OCH₃ Bond Disconnections: The final set of disconnections involves the three methoxy groups of 1,2,3-trimethoxybenzene. This leads back to a simple, commercially available starting material.
Disconnection: C(aryl)–OCH₃ (FGI)
Synthon: Phenolic hydroxyl groups.
Synthetic Equivalent: Pyrogallol (1,2,3-trihydroxybenzene) is the logical starting material, which can be permethylated using a methylating agent like dimethyl carbonate or dimethyl sulfate. researchgate.netgoogle.com
Table 2: Retrosynthetic Disconnections for this compound
| Step | Target/Precursor | Disconnection | Synthons | Synthetic Equivalents & Reaction |
|---|---|---|---|---|
| 1 | This compound | C(aryl)–CH₃ | 2,3,4-trimethoxybenzoic acid anion (at C6) + CH₃⁺ | Directed Ortho-Metalation of 2,3,4-trimethoxybenzoic acid with s-BuLi, followed by quenching with CH₃I |
| 2 | 2,3,4-Trimethoxybenzoic Acid | C(aryl)–COOH (FGI) | 2,3,4-Trimethoxybenzoyl cation | Hydrolysis of 2,3,4-trimethoxybenzonitrile |
| 3 | 2,3,4-Trimethoxybenzonitrile | C(aryl)–CN | 4-bromo-1,2,3-trimethoxybenzene + ⁻CN | Rosenmund-von Braun reaction with CuCN |
| 4 | 4-Bromo-1,2,3-trimethoxybenzene | C(aryl)–Br | 1,2,3-trimethoxybenzene + Br⁺ | Electrophilic bromination with NBS |
| 5 | 1,2,3-Trimethoxybenzene | C(aryl)–OCH₃ (FGI) | Pyrogallol framework | Williamson ether synthesis using pyrogallol and dimethyl carbonate |
Computational Approaches in Retrosynthesis Pathway Elucidation
The landscape of synthetic chemistry planning is being transformed by computational tools that leverage artificial intelligence (AI) and vast reaction databases to predict and optimize synthetic routes. organic-chemistry.org These platforms can analyze complex molecules like this compound and propose multiple viable pathways, often uncovering novel or more efficient routes than those conceived through traditional human-led analysis.
Leading software platforms such as SYNTHIA™, Chematica, and AiZynthFinder operate by applying a set of expert-coded chemical rules and machine-learning algorithms to a target structure. organic-chemistry.org The process typically involves:
Target Input: The chemist inputs the structure of this compound into the software.
Recursive Disconnection: The program recursively applies retrosynthetic transforms (disconnections) to the molecule. These transforms are based on millions of reactions from chemical literature databases like Reaxys. For the target molecule, the software would likely identify the same key disconnections as in the manual analysis (ortho-methylation, carboxylation from nitrile, etc.) but might also suggest alternative strategies, such as different sequences of functional group installation or the use of less common reagents.
Starting Material Identification: A key advantage is the software's ability to continue the retrosynthetic search until all branches of the synthetic tree terminate in commercially available starting materials, cross-referencing supplier databases.
These computational tools offer an unbiased approach to synthesis design, reducing the time and resources spent on trial-and-error experimentation in the lab. They can help chemists navigate the complex challenges of regioselectivity and functional group compatibility inherent in synthesizing polysubstituted aromatic compounds. organic-chemistry.org
Chemical Reactivity and Transformation Studies of 2,3,4 Trimethoxy 6 Methylbenzoic Acid
Decarboxylation Mechanisms and the Influence of Aromatic Substituents
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation for aromatic carboxylic acids. The mechanism for 2,3,4-Trimethoxy-6-methylbenzoic acid is heavily influenced by its substituents. In acidic solutions, the reaction is accelerated, suggesting a mechanism involving protonation of the substrate. researchgate.net The process likely proceeds through the formation of the conjugate acid of the carboxylic acid, which facilitates the cleavage of the C-C bond. researchgate.net
The electron-donating nature of the three methoxy (B1213986) groups and the methyl group plays a crucial role in stabilizing the transition states and intermediates involved. researchgate.netwikipedia.org For instance, in related acid-catalyzed decarboxylations of methoxy-substituted benzoic acids, the methoxy groups at the ortho and para positions stabilize the positive charge that develops on the aromatic ring during the reaction, thereby driving the process forward. researchgate.net In this compound, the methoxy groups at positions 2 and 4, along with the methyl group at position 6, would provide substantial electronic stabilization for any cationic intermediates formed upon protonation of the ring.
Thermodynamic and Kinetic Considerations in Decarboxylative Processes
Catalytic Systems for Facilitating Decarboxylative Transformations
Various catalytic systems have been developed to promote the decarboxylation of aromatic acids under milder conditions. These systems often involve transition metals or multifunctional catalysts.
One effective approach utilizes bimetallic iron-ruthenium nanoparticles immobilized on an amine-functionalized support (Fe₂₅Ru₇₅@SILP+IL-NEt₂). rwth-aachen.de This multifunctional catalyst has demonstrated high activity and selectivity for the decarboxylation of hydroxybenzoic acid derivatives, operating under a hydrogen atmosphere. rwth-aachen.de Such systems could potentially be applied to this compound, offering a pathway for controlled decarboxylation.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution. wikipedia.org This is due to the presence of four electron-donating groups: three methoxy groups and one methyl group. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.org
The directing effects of the substituents determine the position of substitution. Methoxy and methyl groups are powerful ortho- and para-directors. libretexts.org Conversely, the carboxylic acid group is a deactivating, meta-directing group. reddit.com In this molecule, the positions ortho and para to the activating groups are C2, C3, C4, C5, and C6. The C2, C3, C4, and C6 positions are already substituted. The only available position on the ring is C5. The powerful activating and directing effects of the methoxy groups at C2, C3, and C4, and the methyl group at C6, collectively orient incoming electrophiles to the C5 position. The deactivating effect of the carboxyl group at C1 is overcome by the combined strength of the four activating groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield predominantly the 5-substituted product. wikipedia.org
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -COOH | C1 | Deactivating | Meta (to C3, C5) |
| -OCH₃ | C2 | Activating | Ortho, Para (to C1, C3, C5) |
| -OCH₃ | C3 | Activating | Ortho, Para (to C2, C4, C6) |
| -OCH₃ | C4 | Activating | Ortho, Para (to C3, C5) |
| -CH₃ | C6 | Activating | Ortho, Para (to C1, C3, C5) |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to stabilize the negatively charged Meisenheimer intermediate. nih.gov The aromatic ring of this compound is electron-rich due to its four activating substituents. Consequently, it is strongly deactivated towards SNAr. nih.govnih.gov Standard SNAr reactions are not expected to occur on this molecule under typical conditions. For substitution to happen, it would likely require extremely harsh conditions or a mechanism that does not proceed via a Meisenheimer intermediate, such as one involving a benzyne (B1209423) intermediate.
Oxidative and Reductive Transformations
Oxidative Transformations
The substituents on this compound offer sites for oxidative reactions. The methyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Depending on the reaction conditions, this could yield a benzyl (B1604629) alcohol, a benzaldehyde (B42025), or a second carboxylic acid group, resulting in a phthalic acid derivative. The highly substituted and electron-rich aromatic ring itself could be susceptible to oxidative cleavage under harsh conditions, though the carboxylic acid group is generally stable towards oxidation.
Reductive Transformations
The carboxylic acid moiety is the primary site for reduction. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (a benzyl alcohol derivative). The aromatic ring is generally resistant to reduction but can be hydrogenated to a substituted cyclohexane (B81311) ring under forcing conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst. The methoxy groups are typically stable under these reductive conditions.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group can undergo a variety of transformations, although its reactivity in this compound is significantly impacted by steric hindrance from the adjacent ortho substituents (the 2-methoxy and 6-methyl groups).
Esterification : The formation of an ester by reacting the carboxylic acid with an alcohol under acid catalysis is expected to be very difficult. The bulky groups at the C2 and C6 positions sterically block the approach of the alcohol to the carboxyl carbon. This phenomenon is well-documented for other 2,6-disubstituted benzoic acids, such as 2,4,6-trimethylbenzoic acid, which are notoriously difficult to esterify under standard conditions. doubtnut.com
Acid Halide Formation : Conversion to an acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is often less sensitive to steric hindrance than esterification and provides a more reactive intermediate for subsequent reactions.
Amide Formation : Amides can be formed by reacting the corresponding acyl chloride with an amine or by using peptide coupling reagents (e.g., DCC, EDC) to directly couple the carboxylic acid with an amine, a method that can often overcome steric hindrance.
Salt Formation : As a typical carboxylic acid, it readily reacts with bases to form carboxylate salts.
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., CH₃OH), H⁺ | Ester | Reaction is severely hindered by ortho substituents (-OCH₃ at C2, -CH₃ at C6). doubtnut.com |
| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | Generally proceeds well; creates a more reactive intermediate. |
| Amide Formation | Amine (R-NH₂), often via acyl chloride or with coupling agents | Amide | Direct reaction is difficult; feasible via acyl chloride or with coupling agents. |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol | A standard transformation for carboxylic acids. |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Typical acid-base reaction. |
Chemical Derivations of Methoxy and Methyl Substituents
Methoxy Groups
The three methoxy groups are aryl ethers. The ether linkages can be cleaved by treatment with strong protic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the methoxy groups into hydroxyl groups (phenols), yielding a polyhydroxy-methylbenzoic acid derivative. Selective cleavage of a specific methoxy group would be challenging due to the similar reactivity of all three.
Methyl Group
The methyl group attached to the aromatic ring is generally unreactive. However, it can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This would produce a benzylic halide, which is a valuable synthetic intermediate that can be converted to other functional groups through nucleophilic substitution reactions.
Advanced Spectroscopic Characterization Methodologies for 2,3,4 Trimethoxy 6 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3,4-Trimethoxy-6-methylbenzoic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of the proton and carbon framework.
¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule and their electronic environments. For this compound, the following proton signals are predicted:
Carboxylic Acid Proton (-COOH): A single, broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm, due to the acidic nature of the proton.
Aromatic Proton (Ar-H): The benzene (B151609) ring has one proton. It is expected to appear as a singlet in the aromatic region (6.5-8.0 ppm). Its exact position would be influenced by the surrounding electron-donating methoxy (B1213986) and methyl groups.
Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the three non-equivalent methoxy groups at positions 2, 3, and 4. These would typically appear in the 3.5-4.0 ppm range.
Methyl Proton (Ar-CH₃): A single singlet is expected for the methyl group attached to the aromatic ring, usually appearing in the 2.0-2.5 ppm range.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about their chemical environment and hybridization. The predicted ¹³C NMR spectrum would show 11 distinct signals, corresponding to each carbon atom in the unique structure:
Carboxylic Carbon (-COOH): One signal in the highly deshielded region of 165-185 ppm.
Aromatic Carbons (C-Ar): Six unique signals are expected for the carbons of the benzene ring. The carbons bearing the methoxy groups (C2, C3, C4) and the methyl and carboxyl groups (C1, C6) would be found between approximately 110 and 160 ppm. The carbon atom bearing the single aromatic proton (C5) would also be in this range.
Methoxy Carbons (-OCH₃): Three distinct signals for the methoxy carbons are predicted in the 55-65 ppm range.
Methyl Carbon (Ar-CH₃): One signal for the methyl carbon is expected in the upfield region, typically around 15-25 ppm.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments.
COSY: Would show correlations between coupled protons. In this case, with only one isolated aromatic proton, significant correlations would not be expected, confirming the substitution pattern.
HSQC/HMQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments for the aromatic C-H, the methoxy C-H, and the methyl C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the final structure. For instance, correlations from the methyl protons to the C1, C6, and C5 carbons would confirm its position, and correlations from the methoxy protons to their respective aromatic carbons would verify their locations.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 | broad s | 1H | 165 - 185 |
| Ar-H5 | 6.5 - 7.5 | s | 1H | 105 - 115 |
| 4-OCH₃ | 3.8 - 4.0 | s | 3H | 55 - 65 |
| 3-OCH₃ | 3.8 - 4.0 | s | 3H | 55 - 65 |
| 2-OCH₃ | 3.8 - 4.0 | s | 3H | 55 - 65 |
| 6-CH₃ | 2.0 - 2.5 | s | 3H | 15 - 25 |
| C1-COOH | - | - | - | 115 - 125 |
| C2-OCH₃ | - | - | - | 150 - 160 |
| C3-OCH₃ | - | - | - | 140 - 150 |
| C4-OCH₃ | - | - | - | 150 - 160 |
| C6-CH₃ | - | - | - | 135 - 145 |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis (e.g., High-Resolution MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.
For this compound (C₁₁H₁₄O₅), HRMS would confirm the molecular formula by providing an exact mass measurement very close to the calculated value of 226.08412 Da.
The electron ionization (EI) mass spectrum would display a molecular ion peak [M]⁺ at m/z = 226. A key fragmentation pathway for benzoic acids involves the loss of specific functional groups. Predicted fragmentation patterns for this compound include:
Loss of a methyl radical (-•CH₃): A significant peak at m/z = 211, resulting from the cleavage of a methoxy group, which is a common fragmentation for methoxy-substituted aromatics.
Loss of a hydroxyl radical (-•OH): A peak at m/z = 209, arising from the carboxylic acid group.
Loss of formaldehyde (B43269) (-CH₂O): A peak at m/z = 196, often seen from methoxy groups adjacent to other substituents.
Loss of a carboxyl group (-•COOH): A peak at m/z = 181.
Decarboxylation (-CO₂): A peak at m/z = 182 following the loss of carbon dioxide.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would involve separating the compound from a mixture and then subjecting the parent ion (m/z 226) to collision-induced dissociation to generate a characteristic pattern of daughter ions, further confirming its identity.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Neutral Loss |
| 226 | [C₁₁H₁₄O₅]⁺ | Molecular Ion (M⁺) |
| 211 | [M - CH₃]⁺ | •CH₃ |
| 209 | [M - OH]⁺ | •OH |
| 196 | [M - CH₂O]⁺ | CH₂O |
| 181 | [M - COOH]⁺ | •COOH |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and methoxy groups.
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed between 2850 and 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ corresponds to the carbonyl group of the aromatic carboxylic acid.
C=C Stretches: Aromatic ring stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups would be prominent in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the substitution pattern. The symmetric C-O-C stretches of the methoxy groups and the C=O stretch would also be observable.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H stretch | Aromatic | 3000 - 3100 | Medium |
| C-H stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |
| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O stretch | Ether (Asymmetric) | 1200 - 1300 | Strong |
| C-O stretch | Ether (Symmetric) | 1000 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorption bands arising from π → π* transitions of the substituted benzene ring. The presence of multiple auxochromic groups (three -OCH₃ and one -CH₃) and a chromophoric -COOH group would influence the position and intensity of the absorption maxima (λ_max). Typically, substituted benzoic acids show primary and secondary absorption bands. For this compound, absorptions are predicted to occur around 210-230 nm and 260-290 nm. The exact λ_max values and molar absorptivities would depend on the solvent used for the analysis.
X-ray Diffraction for Crystalline Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray diffraction would provide the definitive solid-state structure. This technique would determine the precise spatial arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., the formation of carboxylic acid dimers) and van der Waals forces that dictate the macroscopic crystalline structure. Currently, a published crystal structure for this specific compound is not available.
Computational Chemistry and Molecular Modeling of 2,3,4 Trimethoxy 6 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules. mdpi.comnih.gov It is a cornerstone of computational chemistry for predicting molecular properties such as geometry, energy, and reactivity. By calculating the electron density, DFT provides a basis for understanding the intrinsic characteristics of 2,3,4-Trimethoxy-6-methylbenzoic acid. These calculations are foundational for more specific analyses, including Frontier Molecular Orbital (FMO) theory, vibrational spectra simulations, and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy levels)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. dergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, which is substituted with three electron-donating methoxy (B1213986) groups and one methyl group. The LUMO, conversely, would likely be distributed over the electron-withdrawing carboxylic acid group. A small HOMO-LUMO gap would suggest high chemical reactivity and a greater propensity for intramolecular charge transfer. nih.govnih.gov DFT calculations can precisely determine the energies of these orbitals and predict the molecule's kinetic stability and reactivity profile. taylorandfrancis.com
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following values are representative examples for a substituted benzoic acid and are intended for illustrative purposes, as specific published DFT data for this compound is not available.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Ionization Potential (I) | 6.5 eV | Estimated energy required to remove an electron (I ≈ -EHOMO). |
| Electron Affinity (A) | 1.8 eV | Estimated energy released when an electron is added (A ≈ -ELUMO). |
| Electronegativity (χ) | 4.15 eV | Describes the power to attract electrons (χ = (I+A)/2). |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution (η = (I-A)/2). |
Vibrational Spectra Simulation and Interpretation
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. mdpi.com These simulations predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms. By comparing the simulated spectrum with experimental data, a precise assignment of the spectral bands to specific functional groups can be achieved. researchgate.net
Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |
| O-H Stretch | Carboxylic Acid | ~3400-3600 | Stretching of the hydroxyl bond. |
| C-H Stretch (Aromatic) | Benzene Ring | ~3000-3100 | Stretching of C-H bonds on the ring. |
| C-H Stretch (Aliphatic) | Methyl/Methoxy | ~2850-2980 | Symmetric and asymmetric stretching of C-H in CH₃ groups. |
| C=O Stretch | Carboxylic Acid | ~1700-1750 | Stretching of the carbonyl double bond. |
| C-C Stretch (Aromatic) | Benzene Ring | ~1450-1600 | In-plane stretching of the aromatic ring bonds. |
| C-O Stretch | Methoxy/Carboxyl | ~1200-1300 | Stretching of the ether and carboxylic C-O bonds. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms, especially the acidic proton of the carboxylic acid group, highlighting it as the primary site for nucleophilic attack. dntb.gov.ua
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent. ucl.ac.ukfrontiersin.org
An MD simulation of this compound could reveal the preferred orientations of the carboxylic acid and methoxy substituents relative to the benzene ring. It would also provide insights into the dynamics of intermolecular hydrogen bonding, particularly the formation of dimers between two molecules of the acid in nonpolar solvents. In an aqueous environment, MD simulations can model the solvation shell and the specific hydrogen bonding interactions between the molecule's polar groups and surrounding water molecules. bohrium.com
Molecular Docking Studies and Characterization of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govstmjournals.com This method is crucial in drug discovery for identifying potential drug candidates by estimating their binding affinity and mode of interaction with a biological target. researchgate.net
To investigate the potential biological activity of this compound, molecular docking studies could be performed against various protein targets. The molecule would be docked into the active site of a target protein, and its binding energy would be calculated. The analysis would also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. Such studies on related trimethoxybenzoic acid derivatives have been used to explore their potential as efflux pump inhibitors. mdpi.com
Table 3: Illustrative Molecular Docking Results for a Ligand-Protein Complex Note: This table illustrates typical data obtained from a molecular docking study and is not specific to this compound.
| Parameter | Value | Description |
| Target Protein | Example: Cyclooxygenase-2 (COX-2) | The biological macromolecule of interest. |
| Binding Energy | -8.5 kcal/mol | A score representing the predicted affinity of the ligand for the protein; more negative values indicate stronger binding. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein. |
| Interacting Residues | Tyr385, Ser530, Arg120 | Specific amino acids in the protein's active site that interact with the ligand. |
| Inhibition Constant (Ki) | 5.2 µM | Predicted inhibition constant based on the binding energy. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are developed by calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules and using statistical methods to build a mathematical equation that predicts their activity or property. nih.gov
Investigation of Solvent Effects on Molecular Properties and Reactivity via Computational Methods
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the solvent effects on the molecular properties and reactivity of this compound. Research in this specific area is yet to be published. However, the established principles of computational chemistry and molecular modeling, as applied to analogous benzoic acid derivatives, can provide a framework for understanding how such investigations would be conducted and the nature of the expected outcomes. researchgate.netnih.govdntb.gov.ua
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate interplay between a solute and its solvent environment. nih.govdntb.gov.ua These methods can predict how the polarity and specific interactions of a solvent can alter the geometric, electronic, and reactive nature of a molecule. researchgate.netnih.gov
General Computational Approaches
The investigation of solvent effects typically employs either implicit or explicit solvent models, or a hybrid of both.
Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used examples. rsc.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's properties.
Explicit Solvation Models: This method involves modeling a discrete number of individual solvent molecules surrounding the solute. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org
Hybrid Models: Combining implicit and explicit models can offer a balance of accuracy and computational cost, where the first solvation shell is treated explicitly and the bulk solvent is represented by a continuum. rsc.org
Impact on Molecular Properties
Computational studies on similar aromatic carboxylic acids have demonstrated that various molecular properties are sensitive to the solvent environment. researchgate.netnih.gov For this compound, it is anticipated that a change in solvent polarity would influence the following:
Molecular Geometry: Bond lengths and dihedral angles can be subtly altered by solute-solvent interactions.
Electronic Properties: Key electronic descriptors are expected to be modulated by the solvent. A summary of anticipated changes in key electronic properties is presented in Table 1.
Spectroscopic Properties: The absorption and emission spectra of a molecule are known to be influenced by the surrounding solvent, a phenomenon known as solvatochromism. Time-Dependent DFT (TD-DFT) is a common method used to predict these spectral shifts. nih.gov
Table 1: Predicted Solvent Effects on Key Electronic Properties of this compound
| Molecular Property | Predicted Effect of Increasing Solvent Polarity | Rationale |
| Dipole Moment (µ) | Increase | Stabilization of the ground-state charge distribution. |
| HOMO-LUMO Energy Gap (ΔE) | Decrease | Differential stabilization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |
| Solvation Energy | Becomes more negative | Indicates more favorable solute-solvent interactions. |
Note: The data in this table is predictive and based on general principles observed in computational studies of similar molecules. Specific values for this compound are not available in the current literature.
Influence on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent, as it can stabilize or destabilize reactants, transition states, and products to varying degrees. Computational methods can be used to calculate reaction energy profiles in different solvents to predict how reaction rates and mechanisms might change.
For this compound, key aspects of its reactivity that could be investigated include:
Acid Dissociation (pKa): The acidity of the carboxylic acid group is highly dependent on the solvent's ability to stabilize the resulting carboxylate anion. Computational pKa prediction methods can quantify this effect.
Reaction Kinetics: By calculating the energy barriers for potential reactions in various solvents, it is possible to predict how the reaction rate will be affected. For instance, reactions proceeding through polar transition states are generally accelerated in more polar solvents.
Table 2: Hypothetical Reactivity Data for a Reaction of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Predicted Relative Reaction Rate |
| Gas Phase | 1 | 25.0 | 1 (Reference) |
| Toluene (B28343) | 2.4 | 22.5 | Faster |
| Acetone | 20.7 | 18.0 | Significantly Faster |
| Water | 78.5 | 15.0 | Much Faster |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It demonstrates the type of results that a computational study would aim to generate. No such data currently exists in the literature for this compound.
Biological Mechanistic Studies and Cellular Interactions of 2,3,4 Trimethoxy 6 Methylbenzoic Acid Derivatives
In Vitro Cellular Assays for Investigating Biological Responses (e.g., cellular proliferation and viability using MTT assays)
In vitro cellular assays are fundamental in determining the biological effects of chemical compounds on living cells. Among the most common are proliferation and viability assays, which measure the cytotoxic or cytostatic effects of a substance. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov This assay quantifies cell metabolic activity, which often correlates with cell viability. In living cells, mitochondrial reductase enzymes convert the water-soluble yellow MTT dye into an insoluble purple formazan (B1609692) product. nih.govnih.gov The concentration of the solubilized formazan, determined by its optical density, is proportional to the number of metabolically active cells. nih.gov
Derivatives containing trimethoxy-substituted benzene (B151609) rings, such as certain methoxy (B1213986) stilbenes and trimethoxychalcones, have demonstrated significant cytotoxic activity in various cancer cell lines. For instance, studies on human myeloid leukemia cell lines (HL-60 and THP-1) revealed that specific methoxy-stilbenes exhibit higher cytotoxicity than the parent compound, resveratrol (B1683913). nih.gov Similarly, a series of 3,4,5-trimethoxychalcones showed potent growth-inhibitory activity against murine acute lymphoblastic leukemia (L-1210) cells. nih.gov
The table below summarizes the cytotoxic activities of representative trimethoxy-substituted compounds against different cell lines, as measured by the concentration required to inhibit 50% of cell growth (IC₅₀).
| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Source |
| Methoxy Stilbene | 3,4,4'-tri-MS | HL-60 | ~25 | nih.gov |
| Methoxy Stilbene | 3,4,2',4'-tetra-MS | HL-60 | ~20 | nih.gov |
| Methoxy Stilbene | 3,4,4'-tri-MS | THP-1 | ~40 | nih.gov |
| Methoxy Stilbene | 3,4,2',4'-tetra-MS | THP-1 | ~35 | nih.gov |
| Trimethoxychalcone | Chalcone (B49325) 2c | L-1210 | 1.1 | nih.gov |
This table is for illustrative purposes and includes data from structurally related compounds to highlight the potential activities of trimethoxybenzoic acid derivatives.
Molecular Target Identification and Validation Research
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action. This process often involves a combination of biochemical, genetic, and computational approaches. For derivatives of benzoic acid, research has pointed to several enzymes and structural proteins as potential targets.
The general workflow for target identification can include:
Activity-Guided Fractionation and Screening: A library of compounds is screened against a panel of known biological targets (e.g., kinases, phosphatases, proteases) to identify initial hits.
In Silico Docking and Modeling: Computational methods are used to predict the binding affinity and mode of interaction between the compound and a potential protein target. This can guide the selection of targets for experimental validation. Studies on trimethoxybenzoic acid derivatives have used docking to explore interactions with bacterial efflux pumps. nih.gov
Biochemical and Enzymatic Assays: Once a potential target is identified, direct interaction and functional inhibition are confirmed using purified enzymes or proteins. Kinetic studies are performed to determine the type and potency of inhibition. frontiersin.orgnih.gov
Cellular Thermal Shift Assay (CETSA): This method validates target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Genetic Approaches: Techniques like gene silencing (siRNA) or knockout models can be used to confirm that the compound's biological effect is dependent on the identified target.
Through such approaches, various molecular targets for benzoic acid derivatives and related structures have been identified, including tubulin, protein tyrosine phosphatase 1B (PTP1B), and influenza neuraminidase. nih.govfrontiersin.orgnih.gov
Enzymatic Inhibition Mechanisms (e.g., Histone Deacetylase (HDAC) inhibition, Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, Neuraminidase inhibition)
Many derivatives of 2,3,4-Trimethoxy-6-methylbenzoic acid exert their biological effects by inhibiting specific enzymes.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, playing a key role in epigenetic regulation and gene expression. nih.gov Inhibition of HDACs can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells. nih.gov While many HDAC inhibitors are based on a hydroxamic acid zinc-binding group, the development of novel scaffolds is an active area of research. nih.govresearchgate.net The trimethoxybenzoic acid scaffold represents a potential backbone for the design of new HDAC inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. frontiersin.orgnih.govbenthamscience.com Overactivity of PTP1B is associated with insulin resistance. frontiersin.org Various natural and synthetic compounds, including polyphenolic derivatives, have been identified as PTP1B inhibitors. frontiersin.orgnih.gov Kinetic analyses have revealed different modes of inhibition; for example, some compounds act as non-competitive inhibitors, while others exhibit mixed-type or competitive inhibition. nih.gov
Neuraminidase Inhibition: Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells. nih.gov It is a primary target for antiviral drugs. Research has shown that benzoic acid derivatives with hydrophobic side chains can act as potent inhibitors of influenza neuraminidase. nih.govnih.gov X-ray crystallography has revealed that these inhibitors bind to the enzyme's active site, with lipophilic side chains occupying a newly created hydrophobic pocket, thereby blocking its function. nih.gov
Cell Cycle Modulation and Apoptosis Induction Pathways
Derivatives containing the trimethoxybenzene moiety have been shown to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells.
Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Methoxy-substituted stilbenes have been observed to cause cell cycle arrest at the G2/M phase in human leukemia cells. nih.gov Similarly, certain 3,4,5-trimethoxychalcones act as microtubule-destabilizing agents, leading to mitotic arrest. nih.gov
Apoptosis Induction Pathways: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. researchgate.netnih.gov
Intrinsic Pathway: This pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic proteins like Bax promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. nih.govnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to cell death. nih.govnih.gov Studies on methoxy stilbenes have shown that they can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-xl proteins, indicating the induction of apoptosis via the intrinsic mitochondrial pathway. nih.gov The tumor suppressor protein p53 is often a key activator of this pathway. nih.govnih.gov
Extrinsic Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the same downstream executioner caspases. researchgate.net
Mechanisms of Reactive Oxygen Species (ROS) Generation in Biological Systems
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide, hydrogen peroxide, and hydroxyl radicals. nih.govnih.gov While ROS are natural byproducts of aerobic metabolism, excessive levels lead to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. ejmoams.com
The primary intracellular source of ROS is the mitochondrial electron transport chain. nih.gov Many cytotoxic compounds exert their anticancer effects by increasing the intracellular production of ROS. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage and triggering apoptosis through the intrinsic pathway. nih.gov The generation of ROS is a recognized mechanism by which various chemotherapeutic agents induce cell death. While direct studies on this compound are limited, this mechanism is a plausible explanation for the cytotoxic activities observed in structurally similar compounds.
Elucidation of Molecular Pathways Underlying Antimicrobial Activity
Trimethoxybenzoic acid derivatives have also been investigated for their antimicrobial properties. The molecular mechanisms underlying this activity are varied and target different essential processes in bacteria and fungi.
Efflux Pump Inhibition: One of the primary mechanisms by which bacteria develop antibiotic resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the cell. nih.gov Certain trimethoxybenzoic acid derivatives have been identified as potential efflux pump inhibitors (EPIs). nih.govmdpi.com By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics. In silico docking studies have been used to model the interaction of these derivatives with bacterial efflux systems like AcrAB-TolC. nih.gov
Inhibition of Folic Acid Biosynthesis: The folic acid synthesis pathway is essential for microbial survival and is a well-established target for antimicrobial drugs. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway. Structurally related methoxy chalcone derivatives have been designed to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS, and act as competitive inhibitors of the enzyme, thereby blocking folate synthesis and inhibiting microbial growth. researchgate.net
Direct Antimicrobial Activity: Beyond synergy with other drugs, some derivatives of 3,4,5-trimethoxybenzoic acid have shown intrinsic antibacterial and antifungal activity. scielo.br Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as against yeasts like Candida albicans. scielo.brmdpi.com The precise molecular pathways for this direct activity are still under investigation but may involve disruption of cell membrane integrity or inhibition of other essential metabolic enzymes.
Analytical Methodologies for the Quantification and Detection of 2,3,4 Trimethoxy 6 Methylbenzoic Acid in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted benzoic acids like 2,3,4-Trimethoxy-6-methylbenzoic acid. ajpaonline.com Its versatility and robustness allow for reliable quantification in diverse sample types. The development of a successful HPLC method involves the careful optimization of chromatographic conditions and detector settings, followed by a thorough validation process to ensure the method is fit for its intended purpose. researchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for aromatic acids due to its ability to effectively separate compounds based on their hydrophobicity. shimadzu.comsielc.com
Column Chemistry: The choice of stationary phase is critical for achieving adequate separation. C18 (octadecyl-silica) columns are widely used for the analysis of organic acids, offering excellent retention and resolution for hydrophobic compounds. researchgate.netpensoft.net For this compound, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a suitable stationary phase for effective separation from matrix components. researchgate.net Other options, such as C8 or Phenyl-bonded phases, can also be explored to fine-tune selectivity, particularly if isomeric separation is required. mdpi.com
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component and an organic modifier. For acidic compounds, the pH of the aqueous phase is a critical parameter. sielc.com To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH is usually maintained below the pKa of the carboxylic acid group. This is commonly achieved by adding acids like phosphoric acid or formic acid to the aqueous phase. mjcce.org.mkut.ac.ir A typical mobile phase for analyzing this compound would be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) with acidified water (e.g., 0.1% phosphoric acid). ut.ac.irsielc.com The organic modifier concentration is adjusted to control the retention time and achieve optimal separation. sielc.com
A representative table of optimized RP-HPLC parameters is provided below.
Table 1: Example of Optimized RP-HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic acids. researchgate.net |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid group, increasing retention. ut.ac.ir |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. ekb.eg |
| Elution Mode | Isocratic or Gradient | Isocratic for simple matrices; Gradient for complex samples to improve resolution and reduce run time. researchgate.netekb.eg |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. pensoft.net |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. pensoft.net |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. pensoft.net |
Selection and Optimization of Detection Techniques (e.g., UV-Vis, Diode Array Detection)
Following chromatographic separation, a suitable detection method is required for quantification.
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and robust technique for compounds containing chromophores, such as the benzene (B151609) ring in this compound. shimadzu.com The carboxyl group and methoxy (B1213986) substituents on the aromatic ring influence the UV absorption spectrum. Detection is typically performed at a wavelength where the analyte shows maximum absorbance to ensure high sensitivity. For substituted benzoic acids, this is often in the range of 210-280 nm. shimadzu.commjcce.org.mk The specific maximum absorption wavelength (λmax) for this compound would be determined experimentally by analyzing a standard solution.
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV-Vis detector. mdpi.com A DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. phcog.com This capability is invaluable for method development as it allows for the determination of the optimal detection wavelength post-analysis. mdpi.com Furthermore, it enables the assessment of peak purity by comparing spectra across a single chromatographic peak, which helps to identify co-eluting impurities. mdpi.com This feature enhances the specificity and reliability of the analytical method. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Specificity Analysis
For applications requiring higher sensitivity and specificity, particularly in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.cz This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. vu.edu.au
The analyte, after eluting from the HPLC column, is ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode ([M-H]⁻) is often preferred. The resulting parent ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting characteristic fragment ions are monitored in the third mass analyzer (Q3). vu.edu.au This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, parent ion mass, and fragment ion masses as the target analyte. lcms.cz LC-MS/MS methods can achieve limits of detection in the low nanogram per milliliter (ng/mL) range or even lower, making them ideal for trace-level quantification. nih.govresearchgate.net
Validation Parameters in Analytical Method Development (e.g., accuracy, precision, linearity, limits of detection and quantification, robustness)
Validation is a critical step to demonstrate that an analytical method is suitable for its intended purpose. ekb.eg The process involves evaluating several key parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH). juniperpublishers.com
Accuracy: This parameter reflects the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels. ekb.eggavinpublishers.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.egmdpi.com
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (R²) of the calibration curve. ut.ac.irmdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.com The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. juniperpublishers.comwoah.org These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). juniperpublishers.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). ajpaonline.comekb.eg It provides an indication of the method's reliability during normal usage. ajpaonline.com
The acceptance criteria for these validation parameters are summarized in the table below.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Percent Recovery | 98-102% for drug substance; 80-120% for trace analysis. ekb.eggavinpublishers.com |
| Precision | Relative Standard Deviation (RSD) | RSD ≤ 2% for repeatability; RSD ≤ 15% for trace analysis. ekb.eg |
| Linearity | Correlation Coefficient (R²) | R² ≥ 0.999. ekb.eg |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1. juniperpublishers.com |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1. juniperpublishers.com |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor changes to method parameters. | Consistent results with deliberate variations. ajpaonline.com |
Advanced Sample Preparation and Extraction Strategies for Complex Research Matrices
Effective sample preparation is essential to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical system. drawellanalytical.comchemicalpapers.com The choice of extraction strategy depends on the properties of the analyte and the complexity of the matrix (e.g., biological fluids, plant extracts, environmental samples).
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. drawellanalytical.com For extracting an acidic compound like this compound, the pH of the aqueous sample can be adjusted to below its pKa to keep it in the protonated, more organic-soluble form. It can then be extracted into a non-polar organic solvent like diethyl ether or ethyl acetate. scribd.com Conversely, by adjusting the pH to be basic, the compound can be converted to its water-soluble salt form, allowing for the removal of neutral and basic impurities with an organic wash. quora.com
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. chemicalpapers.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). researchgate.net Interfering substances can be washed away while the analyte of interest is retained on the sorbent, which is then eluted with a small volume of an appropriate solvent. chromatographyonline.com For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. researchgate.net The sample, with its pH adjusted to be acidic, would be loaded onto the conditioned cartridge. After washing away polar interferences, the analyte would be eluted with a solvent like methanol or acetonitrile. mdpi.com Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can offer even higher selectivity for acidic compounds. chemicalpapers.com
Ecological and Environmental Relevance of 2,3,4 Trimethoxy 6 Methylbenzoic Acid
Role in Microbial Secondary Metabolite Production and Metabolism
There is currently no scientific literature that identifies 2,3,4-Trimethoxy-6-methylbenzoic acid as a secondary metabolite produced by microorganisms. Extensive searches of academic databases and scientific journals did not yield any studies linking this specific compound to fungal or bacterial metabolic pathways. While fungi and bacteria are well-documented producers of a vast array of benzoic acid derivatives, some of which exhibit significant biological activities, this compound has not been identified among them. For instance, various methoxybenzoic and polyhydroxybenzoic acids are recognized as plant or microbial metabolites, but the specific substitution pattern of this compound appears to be unrecorded as a natural product of microbial origin.
Natural Occurrence and Distribution in Biological and Environmental Systems
Consistent with the lack of information on its microbial production, there are no reports documenting the natural occurrence of this compound in any biological or environmental systems. It has not been isolated from plants, animals, soil, or water samples. The PubChem database, a comprehensive repository of chemical substances and their properties, lists this compound, but does not provide any information on its natural sources, indicating it is likely a synthetic compound. nih.gov In contrast, other related compounds, such as 3,4,5-trimethoxybenzoic acid, have been identified in various plant species. nih.gov The absence of this compound from databases of natural products suggests it is not a known constituent of the biosphere.
Potential Interactions within Biogeochemical Cycles
Given the lack of evidence for its natural occurrence, there is no basis to suggest that this compound plays any role in biogeochemical cycles. Biogeochemical cycles involve the transformation and transport of elements through the Earth's biotic and abiotic components, and the participating compounds are typically those that are naturally produced and degraded. pressbooks.pub Since this compound has not been identified as a natural product or a metabolite, it is not considered a component of cycles such as the carbon cycle. The metabolism of structurally similar compounds by microorganisms can contribute to these cycles; for example, some bacteria can degrade trimethoxycinnamic and trimethoxybenzoic acids, releasing methanol (B129727) and contributing to carbon cycling. nih.gov However, no such metabolic pathways have been described for this compound.
Emerging Research Avenues and Future Perspectives for 2,3,4 Trimethoxy 6 Methylbenzoic Acid
Exploration in Advanced Material Science Applications
The unique structural characteristics of 2,3,4-Trimethoxy-6-methylbenzoic acid, featuring a substituted aromatic ring and a carboxylic acid group, position it as a compelling candidate for exploration in advanced material science. While direct applications are still emerging, its potential can be inferred from research on analogous benzoic acid derivatives. ijarsct.co.inijcrt.org
One significant area of future research lies in its use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials known for their exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. brieflands.comnih.govglobethesis.com The carboxylic acid group of this compound can coordinate with metal ions, while the trimethoxy and methyl-substituted benzene (B151609) ring can be tailored to control the framework's topology and chemical properties. nih.gov Research on other benzoic acid derivatives has shown that they can form stable 3D MOFs with excellent thermal stability. brieflands.comnih.gov The specific arrangement of the methoxy (B1213986) and methyl groups on the benzene ring could introduce unique steric and electronic effects, potentially leading to MOFs with novel functionalities.
Another promising avenue is the incorporation of this compound into advanced polymers. Benzoic acid and its derivatives have been investigated for their ability to be segregated within polymer crystalline cavities, which can influence the material's properties. mdpi.com For instance, syndiotactic polystyrene (sPS) can form co-crystalline phases with benzoic acid, where the acid molecules are hosted within the polymer's crystalline channels. mdpi.com Investigating how this compound interacts with various polymer matrices could lead to the development of new composite materials with tailored optical, thermal, or mechanical properties. The methoxy groups may enhance solubility in certain polymer systems or provide sites for further functionalization.
Potential Applications in Material Science
| Potential Application | Rationale |
|---|---|
| Metal-Organic Frameworks (MOFs) | The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous structures for gas storage or catalysis. brieflands.comnih.gov |
| Advanced Polymer Composites | Incorporation into polymer matrices could modify physical properties; the substituted ring offers tunable interactions. mdpi.com |
| Functional Thin Films | The aromatic structure suggests potential for creating ordered molecular layers with specific electronic or optical properties. |
Integration of Green Chemistry Principles in Synthetic Methodologies
Future research into the synthesis of this compound will likely focus on the integration of green chemistry principles to enhance sustainability and reduce environmental impact. Traditional organic synthesis often relies on harsh reagents and organic solvents. wjpmr.com Modern approaches aim to replace these with more environmentally benign alternatives.
One key area is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov Enzymes operate under mild conditions (room temperature and neutral pH) and exhibit high selectivity, minimizing the formation of byproducts. nih.govrsc.org For a molecule like this compound, biocatalytic methods could be developed for steps such as oxidation or methylation, replacing traditional, more hazardous chemical reagents. nih.govacs.org For example, enzymes like toluene (B28343) dioxygenase can convert aromatic compounds into catechols, which can be further modified. acs.org Cytochrome P450 enzymes have also been explored for their ability to hydroxylate aromatic compounds under mild conditions. rsc.org
Another green chemistry approach involves the use of eco-friendly solvents and catalysts. Research has demonstrated the synthesis of substituted benzoic acids using greener reagents like hydrogen peroxide with a recyclable selenium-containing catalyst in water. mdpi.com Continuous reaction processes are also being explored to improve safety and efficiency, reducing the risk associated with batch reactions and increasing oxygen utilization in oxidation steps. scispace.com Applying such principles to the synthesis of this compound could lead to a more sustainable and economically viable production process. A known synthesis route for the related 2,3,4-trimethoxybenzoic acid starts from pyrogallic acid, involving etherification, bromination, cyanogenation, and hydrolysis, with a total yield of 47.2%. researchgate.net Greener alternatives for these steps could significantly improve the environmental profile of the synthesis.
Comparison of Synthetic Approaches
| Approach | Traditional Method | Green Chemistry Alternative |
|---|---|---|
| Oxidation | Use of strong oxidizing agents (e.g., permanganate). wikipedia.org | Biocatalytic oxidation using enzymes or use of H₂O₂ with recyclable catalysts. rsc.orgmdpi.com |
| Solvents | Often relies on volatile organic compounds (VOCs). | Use of water, supercritical fluids, or solvent-free conditions. mdpi.comresearchgate.net |
| Catalysts | May use heavy metal catalysts that are difficult to remove. | Biocatalysts (enzymes) or recyclable, non-toxic catalysts. nih.gov |
| Energy | Often requires high temperatures and pressures. | Reactions at or near ambient temperature and pressure. rsc.org |
Application of Multi-Omics Data in Comprehensive Mechanistic Elucidation
Understanding the biological mechanisms of action for compounds like this compound can be significantly advanced through the application of multi-omics technologies. This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a molecule's interaction with a biological system. mdpi.com
If this compound were investigated for potential therapeutic or biological activity, a multi-omics approach could uncover its mode of action without prior knowledge of its specific targets. researchgate.net For instance, by treating cells with the compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the cellular pathways that are perturbed. mdpi.comaspect-analytics.com This can reveal unexpected connections and mechanisms that would be missed by traditional, hypothesis-driven research. researchgate.net
Metabolomics, the study of small molecules in a biological system, would be particularly relevant. aspect-analytics.com It could reveal how this compound is metabolized by cells and what downstream effects it has on metabolic pathways. mdpi.com Machine learning algorithms can be applied to these large datasets to identify patterns and predict the compound's mode of action by comparing its multi-omics signature to those of known drugs or toxins. researchgate.netmdpi.com This can help in identifying potential therapeutic applications or flagging potential toxicity early in the drug discovery process. oup.com
Development of Novel Analytical Probes and Sensors for Research Applications
The inherent chemical structure of this compound makes it a potential scaffold for the development of novel analytical probes and sensors. Aromatic carboxylic acids and their derivatives have been successfully utilized in the design of fluorescent sensors for detecting metal ions and other analytes. nih.govglobethesis.com
The fluorescence properties of an aromatic system can be sensitive to its local environment. mdpi.com By attaching appropriate functional groups, it may be possible to design a sensor based on this compound that exhibits a "turn-on" or "turn-off" fluorescent response upon binding to a specific target. researchgate.net For example, the interaction of the carboxylic acid group with a metal cation can quench or enhance fluorescence, a principle that has been used to create sensors for ions like Cu²⁺. nih.gov The methoxy groups on the benzene ring can also influence the photophysical properties of the molecule, potentially allowing for fine-tuning of the sensor's excitation and emission wavelengths.
Furthermore, biosensors for detecting benzoic acid derivatives have been developed in microorganisms like Saccharomyces cerevisiae. frontiersin.org These biosensors can correlate the concentration of a target chemical to an easily monitored output, such as fluorescence. frontiersin.org A similar system could potentially be engineered to be specific for this compound, providing a tool for real-time monitoring in metabolic engineering or environmental applications. Other advanced sensing techniques, such as those based on terahertz metasurfaces, have also been developed for the detection of benzoic acid, indicating a broad range of analytical platforms that could be adapted for this specific compound. mdpi.comresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,3,4-Trimethoxybenzoic acid |
| Benzoic acid |
| Pyrogallic acid |
| Toluene |
| Catechol |
| Syndiotactic polystyrene |
| Copper(II) ion |
Q & A
Q. What are the recommended synthetic routes for 2,3,4-Trimethoxy-6-methylbenzoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step functionalization of a benzoic acid scaffold. For example, alkylation or methoxylation of precursor aromatic rings using protecting groups (e.g., tert-butyl esters) to direct regioselectivity. Key steps may include:
Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Methoxylation : Employ Williamson ether synthesis with methoxy groups introduced via nucleophilic substitution.
Deprotection : Hydrolysis of esters under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .
Characterization :
- NMR : Monitor chemical shifts for methoxy (δ ~3.7–3.9 ppm) and methyl groups (δ ~2.3–2.5 ppm). Aromatic protons typically appear at δ ~6.5–7.5 ppm .
- HPLC : Confirm purity (>95%) using a C18 column with UV detection at 254 nm.
Q. How can researchers optimize purification of this compound to minimize byproducts?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc). Monitor fractions via TLC (Rf ~0.5 in 1:1 hexane/EtOH) .
- Acidic Wash : Remove unreacted starting materials using dilute HCl (pH 2–3) followed by neutralization.
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular packing?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Apply SHELXL for small-molecule refinement. Address disordered methoxy/methyl groups using PART and AFIX commands. Validate with R-factor convergence (<5%) and check for Twinning (e.g., Hooft parameter >0.5) .
- Example Parameters :
| Parameter | Typical Value |
|---|---|
| Space Group | P2₁/c |
| Z | 4 |
| R1 (I > 2σ(I)) | <0.05 |
Q. What strategies are effective for resolving contradictory NMR data in derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Assess rotational barriers of methoxy groups using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., −40°C) indicates restricted rotation .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield aromatic protons .
- 2D Techniques : Use HSQC to correlate aromatic protons with carbons and NOESY to confirm spatial proximity of substituents.
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase) using AutoDock Vina. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with methyl substituents .
- QSAR : Build regression models using descriptors like logP, molar refractivity, and Hammett constants. Validate with IC₅₀ data from enzymatic assays.
- Example Model :
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | 0.82 | 0.003 |
| Methoxy Position | −1.15 | 0.001 |
Data Analysis & Experimental Design
Q. What experimental controls are critical when evaluating the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Study :
Prepare buffered solutions (pH 1–12).
Incubate compound (1 mM) at 37°C for 24 hrs.
Monitor degradation via LC-MS (e.g., loss of parent ion m/z 240.1).
- Controls :
- Blank Buffer : Confirm no interference.
- Positive Control : Use a known labile compound (e.g., aspirin) .
Q. How should researchers design assays to assess the antioxidant potential of this compound?
- Methodological Answer :
- DPPH Assay :
- Prepare 0.1 mM DPPH in ethanol.
- Add test compound (0.1–100 µM) and measure absorbance at 517 nm after 30 mins.
- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
- ORAC Assay :
- Use fluorescein as probe and AAPH as peroxyl radical generator.
- Quantify fluorescence decay (λ_ex = 485 nm, λ_em = 520 nm) over 90 mins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
